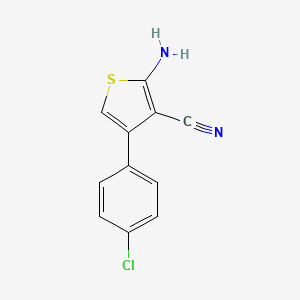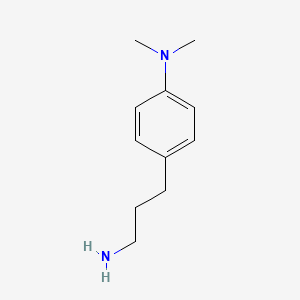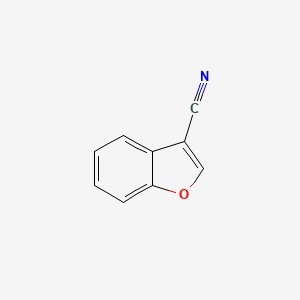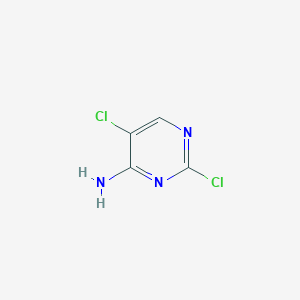
4,7-Dibromoquinoline
Descripción general
Descripción
4,7-Dibromoquinoline is a brominated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of malaria and certain types of cancer. The presence of bromine atoms on the quinoline nucleus can significantly alter the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of bromo-substituted quinoline derivatives often involves multi-step reactions starting from simple aniline precursors. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Similarly, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was performed using a non-isotopic nucleophilic halogen exchange, starting from 5-iodo-7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, with optimization of reaction conditions to achieve high radiochemical yield .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the quinoline core, a bicyclic structure composed of a benzene ring fused to a pyridine ring. The substitution of hydrogen atoms at the 4 and 7 positions with bromine atoms can influence the electronic distribution and reactivity of the molecule. The structure of these compounds is typically confirmed using spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Bromo-substituted quinolines can undergo various chemical reactions, including nucleophilic substitutions, which are useful for further functionalization of the molecule. For example, the synthesis of 4-aminoquinoline derivatives involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines . These reactions are crucial for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of bromine atoms, which are relatively large and have a high atomic mass. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds in biological systems. The bromine atoms also contribute to the lipophilicity of the molecule, which can affect its bioavailability and distribution in biological systems .
Biological Activity Analysis
Quinoline derivatives exhibit a range of biological activities, including antimalarial and anticancer properties. For instance, 4-aminoquinoline derivatives have been evaluated for their cytotoxic effects on human breast tumor cell lines, with some compounds showing potent activity . Additionally, structure-activity relationship studies have shown that different substituents at the 7-position of aminoquinolines can significantly affect their activity against Plasmodium falciparum, the parasite responsible for malaria . These findings underscore the importance of bromo-substituted quinolines in the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
1. Anticancer Agent Development
4,7-Dibromoquinoline derivatives have been explored for their potential as anticancer agents. A study by Elghazawy et al. (2017) synthesized derivatives with varied substituents, showing cytotoxic effects on human breast cancer cell lines MCF-7 and MDA-MB231. The compounds' solubility and cellular delivery were enhanced through nanoformulation, demonstrating an increase in their cytotoxic efficacy (Elghazawy et al., 2017).
2. Antimalarial and Antileishmanial Agents
This compound has been pivotal in synthesizing new antimalarial and antileishmanial agents. Carmo et al. (2011) synthesized a series of 4-amino-7-chloroquinoline derivatives that showed promising antituberculosis activities. One compound displayed significant activity against Leishmania chagasi, suggesting potential for treating leishmaniasis (Carmo et al., 2011).
3. Neurodegenerative Disease Treatment
A study by Duarte et al. (2017) focused on synthesizing 4-arylselanyl-7-chloroquinolines from 4,7-dichloroquinoline, which showed potential as acetylcholinesterase inhibitors. These compounds, particularly one derivative, demonstrated memory improvement in mice and could be explored for Alzheimer's disease treatment (Duarte et al., 2017).
4. Antitubercular Agent Synthesis
Research by Alegaon et al. (2020) involved designing and synthesizing 7-chloro-4-aminoquinoline derivatives based on their bioisosteric similarities with thiacetazone. These compounds inhibited Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents (Alegaon et al., 2020).
Mecanismo De Acción
Target of Action
4,7-Dibromoquinoline is a potent antifungal and antivirulence agent that primarily targets metal ion homeostasis . It has been found to be highly sensitive to yeast deletion strains related to metal ion homeostasis, such as cox17Δ, ssa1Δ, and aft2Δ .
Mode of Action
The compound interacts with its targets by disrupting the balance of metal ions within the cell . This disruption can lead to a variety of changes in cellular processes, ultimately leading to the inhibition of fungal growth and virulence .
Biochemical Pathways
Given its target of metal ion homeostasis, it likely impacts pathways related to metal ion transport and utilization .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth and virulence . By disrupting metal ion homeostasis, it can interfere with essential cellular processes, leading to antifungal and antivirulence effects .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions in the environment could potentially affect the compound’s ability to disrupt metal ion homeostasis . .
Análisis Bioquímico
Biochemical Properties
4,7-Dibromoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with ATPase subunits, serine/threonine protein kinases, and copper metallochaperones . These interactions are crucial for its function in biochemical pathways, influencing processes such as protein folding, signal transduction, and metal ion homeostasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxicity in cancer cell lines such as HeLa and MCF-7, indicating its potential as an anti-cancer agent . Additionally, it affects cellular iron-sulfur protein formation and heme biosynthesis, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it targets ATPase subunits and serine/threonine protein kinases, altering their activity . These interactions result in changes in gene expression and cellular function, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular function and metabolism, leading to potential toxic effects . Understanding the dosage effects is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the activity of ATPase subunits and serine/threonine protein kinases, influencing metabolic pathways related to energy production and signal transduction . These interactions are essential for its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Studies have shown that this compound can be transported across cellular membranes and distributed to various tissues, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or endoplasmic reticulum, where it interacts with specific biomolecules to exert its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Propiedades
IUPAC Name |
4,7-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARNFRFWNKSWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596606 | |
| Record name | 4,7-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700871-88-1 | |
| Record name | 4,7-Dibromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700871-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





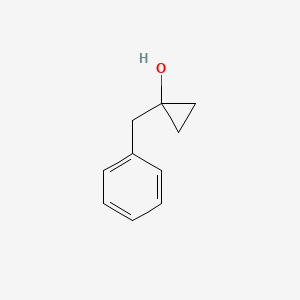
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)



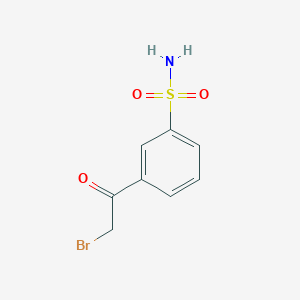
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
